

# Application Notes & Protocols: Utilizing NU6300 for Immunoprecipitation Experiments

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## Compound of Interest

Compound Name: NU6300

Cat. No.: B1191624

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Audience: Researchers, scientists, and drug development professionals.

**Abstract:** This document provides a detailed guide for the application of **NU6300** in immunoprecipitation (IP) and co-immunoprecipitation (Co-IP) experiments. **NU6300** is a versatile small molecule inhibitor with well-characterized covalent interactions with at least two key cellular proteins: Cyclin-Dependent Kinase 2 (CDK2) and Gasdermin D (GSDMD). By irreversibly binding to its targets, **NU6300** can be used to stabilize or disrupt protein-protein interactions, making it a valuable tool for elucidating cellular signaling pathways. These application notes describe **NU6300**'s mechanism of action and provide comprehensive protocols for its use in IP-based studies to investigate its effects on target protein complexes.

## Mechanism of Action of NU6300

**NU6300** was first identified as a covalent, irreversible, and ATP-competitive inhibitor of CDK2. [1][2][3] It was the first reported covalent inhibitor for CDK2, illustrating the potential of vinyl sulfones in designing potent and selective kinase inhibitors. [2][4] The covalent bond formation allows for durable inhibition of CDK2 activity, which can be observed through a sustained reduction in the phosphorylation of its downstream targets, such as the retinoblastoma tumor suppressor protein (Rb). [1][2]

More recently, **NU6300** has been identified as a specific inhibitor of Gasdermin D (GSDMD), a key protein involved in pyroptosis, a form of inflammatory cell death. [5][6] **NU6300** covalently binds to cysteine-191 on GSDMD, which blocks its cleavage by inflammatory caspases. [5][6] This inhibition prevents the formation of GSDMD pores in the plasma membrane. Additionally,

**NU6300** has been shown to impair the palmitoylation of GSDMD, a crucial step for its membrane localization and oligomerization.[\[5\]](#)[\[6\]](#)

## Quantitative Data for NU6300 Interactions

The following tables summarize the key quantitative parameters of **NU6300**'s interaction with its primary targets.

Table 1: Kinase Inhibition Profile of **NU6300**

Target	Inhibition Type	IC50	Ki
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| CDK2 | Covalent, Irreversible, ATP-Competitive | 0.16  $\mu$ M | 6 nM |

Data sourced from MedchemExpress, AbMole BioScience, and MedKoo Biosciences.[\[1\]](#)[\[3\]](#)[\[7\]](#)

Table 2: GSDMD Interaction Profile of **NU6300**

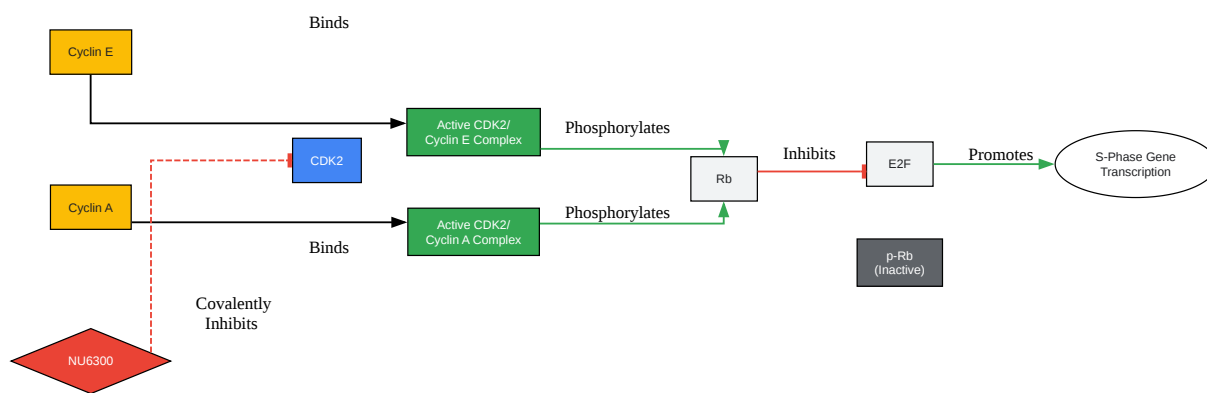
Target	Binding Site	Interaction Type	Binding Dissociation Constant (KD)
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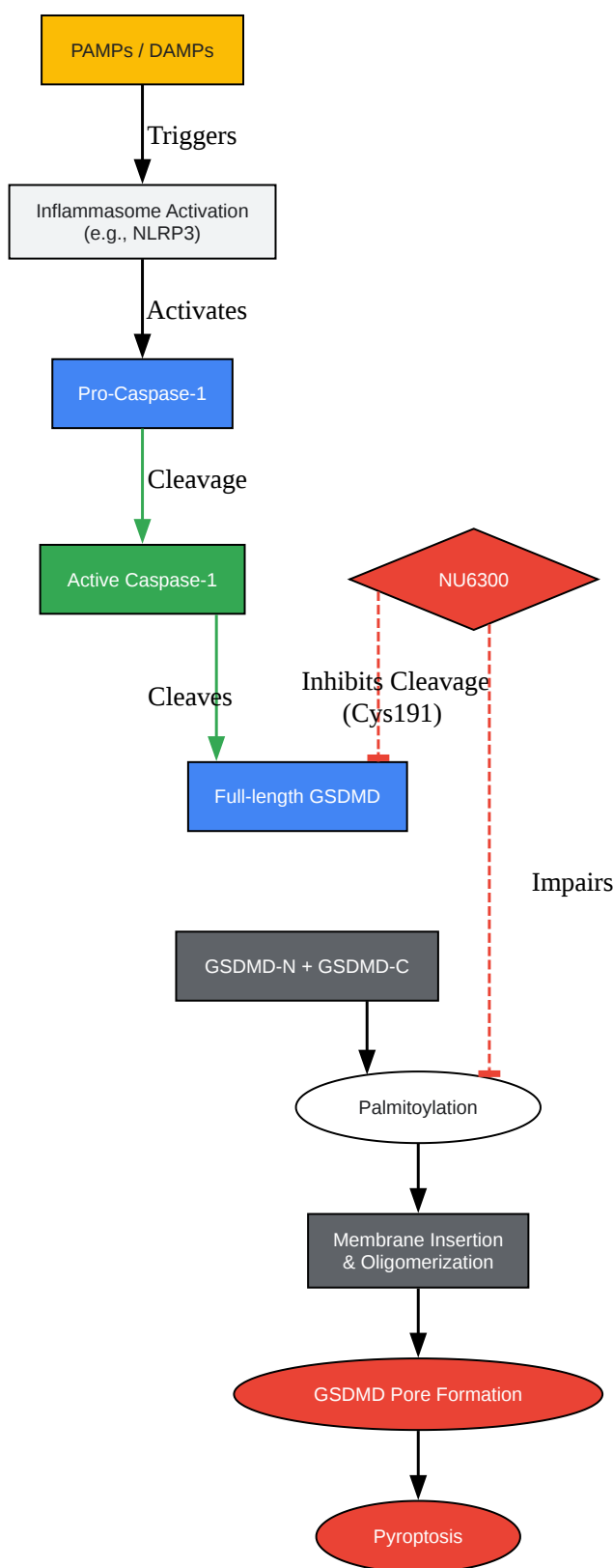
| Gasdermin D (GSDMD) | Cysteine-191 | Covalent | 29.1  $\mu$ M |

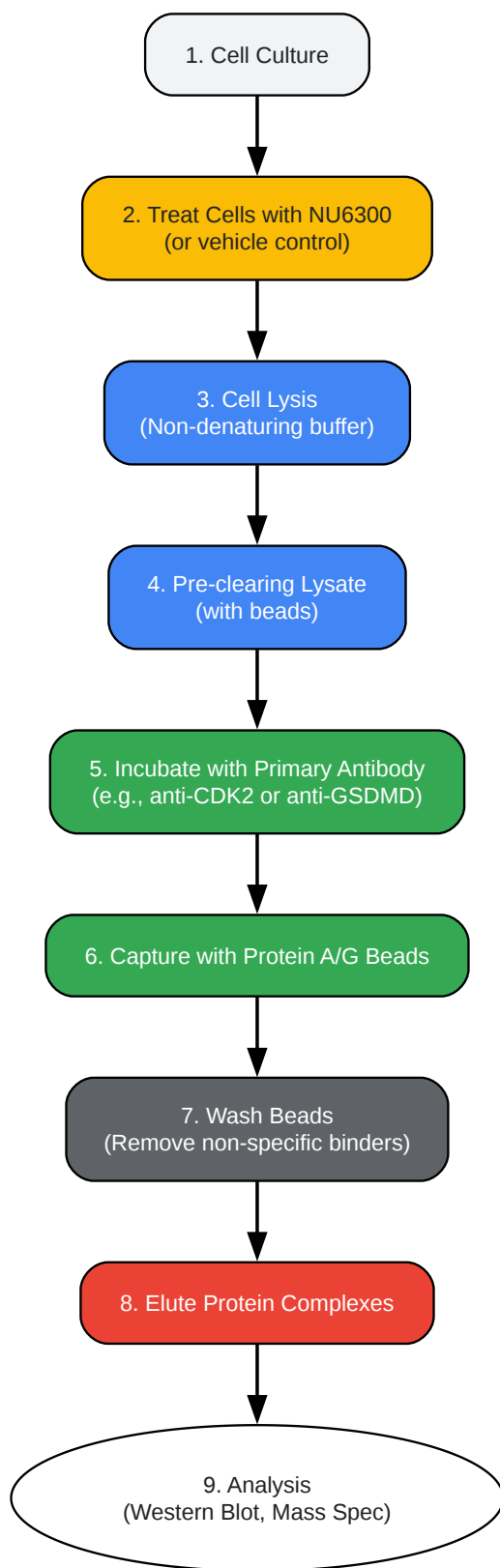
Data sourced from a study published in Science Advances.[\[5\]](#)

## Signaling Pathways Modulated by NU6300

**NU6300**'s dual inhibitory action makes it a tool for studying two distinct and critical cellular pathways: cell cycle progression and inflammatory cell death.







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